molecular formula C9H8N2 B160992 2-Aminoquinoline CAS No. 580-22-3

2-Aminoquinoline

Cat. No. B160992
CAS RN: 580-22-3
M. Wt: 144.17 g/mol
InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
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Description

2-Aminoquinoline is a derivative of quinoline and is notable for its roles as antimalarial drugs . It is also known as 2-Quinolinamine . The empirical formula of 2-Aminoquinoline is C9H8N2 .


Synthesis Analysis

The synthesis of 2-aminoquinolines can be done through various chemical reactions such as Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination . A rhodium (II) catalyzed efficient and convenient method for the synthesis of 2-aminoquinoline derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles has also been reported .


Molecular Structure Analysis

The molecular formula of 2-Aminoquinoline is C9H8N2 . It has a quinoline ring with a side chain .


Chemical Reactions Analysis

The synthesis of 2-aminoquinolines involves several chemical reactions including Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .


Physical And Chemical Properties Analysis

2-Aminoquinoline has a boiling point of 304.9±15.0 °C at 760 mmHg, a vapor pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 54.5±3.0 kJ/mol, and a flash point of 163.6±7.6 °C . Its index of refraction is 1.708 .

Scientific Research Applications

  • Chemistry and Synthesis

    • Field : Organic Chemistry
    • Application : 2-Aminoquinolines are used in the synthesis of various chemical compounds. They are prepared through the Vilsmeier-Haack formylation of N-arylacetamides .
    • Method : The synthesis of 2-aminoquinolines can be done through several chemical reactions such as Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination .
    • Results : The result is the production of 2-aminoquinoline-3-carbaldehydes, which are key intermediates for further chemical reactions .
  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : Quinoline and its analogues, including 2-Aminoquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery .
    • Method : Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .
    • Results : The result is the production of various quinolines and derivatives with potential biological and pharmaceutical activities .
  • Cancer Treatment

    • Field : Oncology
    • Application : Dabrafenib, a drug used for targeted cancer treatment, involves the use of 2-Aminoquinoline .
    • Method : The specific method of application or experimental procedure is not detailed in the source .
    • Results : The result is the development of a new generation of targeted anti-cancer drugs .

Safety And Hazards

2-Aminoquinoline is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

Recent advances in the chemistry and medicinal potential of quinoline motifs, including 2-Aminoquinoline, have unveiled their substantial efficacies for future drug development . The rearranged phenyl ether- and aniline-linked 2-aminoquinoline derivatives were designed to disrupt the promiscuous binding pharmacophore and diminish off-target interactions while preserving potency, isoform selectivity, and cell permeability .

properties

IUPAC Name

quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNJUJAKQGROZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060381
Record name 2-Quinolinamine
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 2-Aminoquinoline
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Product Name

2-Aminoquinoline

CAS RN

580-22-3, 31135-62-3
Record name 2-Aminoquinoline
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Record name 2-AMINOQUINOLINE
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Record name 2-Aminoquinoline
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Melting Point

131.5 - 132.5 °C
Record name 2-Aminoquinoline
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

The conversion of (4-chloroquinolin-7-yl)methyl ether B to compound IA is accomplished with an appropriate amine at temperatures between 0-200° C. optionally in a sealed tube and/or under microwave irradiation, either using a large excess of the amine without solvent, or on reaction with a 2-20-fold excess, in a suited solvent such as ethanol or 1-methylpyrrolidin-2-one, optionally in the presence of lithium chloride or sodium iodide and pyridine. In the case of R30=halogen, the isomeric 2-aminoquinoline derivative, which may result as a side product, is separated from the desired 4-aminoquinoline, e.g., by chromatography or crystallization.
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Synthesis routes and methods II

Procedure details

In a Skraup synthesis, a phenylene diamine (148) or a nitroaniline is reacted with glycerine (149) and sulfuric acid or arsenic acid and an oxidizing agent, such as m-nitrobenzene sulfonic acid (Scheme 66). ##STR86## An intermediate amino- or nitro-guinoline or isoguinoline is produced. In the case of the amino-quinoline, it is not isolated, as it reacts immediately with excess reagents to yield the phenanthroline. If a nitro-aniline has been used to produce a nitroguinoline, it is isolated and purified if necessary. This often removes large amounts of tars produced by the Skraup synthesis. The nitro group is then reduced by standard conditions to yield an aminoquinoline. The aminoquinoline is then subjected to another Skraup reaction (sulfuric or arsenic acid, or both, glycerins and m-nitrobenzenesulfonic acid) to yield the phenanthroline.
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Synthesis routes and methods III

Procedure details

6-Bromo-2-chloroquinoline (200 mg, 0.8 mmol) and N-methylbenzylamine (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 204 (110 mg, 46%). [M−H]−=291.1 m/z. Activity: A
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200 mg
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Synthesis routes and methods IV

Procedure details

6-Bromo-2-chloroquinoline (250 mg, 1.0 mmol) and N-methylaniline (2 mL) were heated at 120° C. for 16 hours. Extraction from 2M NaOH into DCM and drying on Na2SO4 gave the crude 2-aminoquinoline. This was converted, via Methods 3 and 5, to compound 205 (88 mg, 31%). [M−H]−=277.0 m/z. Activity: B
Quantity
250 mg
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,500
Citations
MA Cinelli, H Li, G Chreifi, TL Poulos… - Journal of medicinal …, 2017 - ACS Publications
… at position 4 of the 2-aminoquinoline. Previous studies with 2-… Originally, we believed that the 2-aminoquinoline group may … -methylation forces the 2-aminoquinoline into a more parallel …
Number of citations: 41 pubs.acs.org
J Jiang, M Hoang, JR Young, D Chaung, R Eid… - Bioorganic & medicinal …, 2006 - Elsevier
A series of 2-aminoquinoline compounds was prepared and evaluated in MCH1R binding and functional antagonist assays. Small dialkyl, methylalkyl, methylcycloalkyl, and cyclic …
Number of citations: 34 www.sciencedirect.com
T Tomioka, Y Takahashi, T Maejima - Organic & biomolecular …, 2012 - pubs.rsc.org
… Herein, we describe a one-pot, divergent approach leading to a series of 2-aminoquinoline … to the preparation of N-alkylated 2-aminoquinoline derivatives directly from acetonitrile. …
Number of citations: 39 pubs.rsc.org
MA Cinelli, H Li, G Chreifi, P Martásek… - Journal of Medicinal …, 2014 - ACS Publications
… 2-Aminoquinoline-based scaffolds were designed with the hope that they could (a) mimic … Several compounds built on a 7-substituted 2-aminoquinoline core are potent and isoform-…
Number of citations: 48 pubs.acs.org
X Zhang, TL Wang, CD Huo, XC Wang… - Chemical …, 2018 - pubs.rsc.org
Here, we report a base-controlled chemo-selective reaction of vinylanilines with alkyl/aryl isothiocyanates to afford quinolino-2-thione and 2-aminoquinoline derivatives. The quinolino-2-…
Number of citations: 30 pubs.rsc.org
C Bi, J Chadwick, ML Davies… - The Journal of …, 2022 - ACS Publications
… The Suzuki–Miyaura reaction conditions, which included an elevated temperature and an aqueous base, led to the partial cyclization of 24a to form 2-aminoquinoline 26a, typically …
Number of citations: 1 pubs.acs.org
K Das, A Mondal, D Pal, D Srimani - Organic letters, 2019 - ACS Publications
A sustainable synthesis of quinazoline and 2-aminoquinoline via acceptorless dehydrogenative annulation is presented. The reaction is catalyzed by earth-abundant well-defined …
Number of citations: 87 pubs.acs.org
SA Babu, V P. V, S Poulose… - The Journal of Organic …, 2023 - ACS Publications
… 2-aminoquinoline for the annulation with the idea of generating pentacene (Table 3). The Cu-catalyzed reaction of 3-nitro-N-tosyl indole 1a with 2-aminoquinoline 4 … 2-aminoquinoline …
Number of citations: 5 pubs.acs.org
PJ Kovi, AC Capomacchia, SG Schulman - Analytical Chemistry, 1972 - ACS Publications
… nitrogen) species derived from 2-aminoquinoline and 4-… state prototropic equilibria of the 2-aminoquinoline and 4-… (1) to hypothesize that 2-aminoquinoline was closer to a cyclic amidine …
Number of citations: 24 pubs.acs.org
DP Shelar, DR Birari, RV Rote, SR Patil… - Journal of Physical …, 2011 - Wiley Online Library
… (DPP) 13, pyrazolopyrrolopyridine (PPP) 14 and pyridine-3-carbonitriles 15, herein, we report the synthesis of benzo[b][1,8] naphthyridines 8 starting from 2-aminoquinoline-3-…
Number of citations: 25 onlinelibrary.wiley.com

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